molecular formula C7H4N2O2 B1603823 1H-Pyrrolo[2,3-c]pyridine-2,3-dione CAS No. 92635-33-1

1H-Pyrrolo[2,3-c]pyridine-2,3-dione

Cat. No.: B1603823
CAS No.: 92635-33-1
M. Wt: 148.12 g/mol
InChI Key: MMVRCGUXSOLNRX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-2,3-dione (CAS 92635-33-1) is a high-value bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C7H4N2O2 and a molecular weight of 148.12 g/mol, this pyrrolopyridine dione derivative serves as a versatile scaffold for the synthesis of novel biologically active molecules . Researchers value this core structure due to the broad pharmacological properties exhibited by various pyrrolopyridine isomers, which include demonstrated potential in preclinical research for analgesic and sedative applications . Furthermore, pyrrolopyridine-based structures are actively investigated for their antidiabetic, antimycobacterial, and antiviral activities, making them a focus for developing new therapeutic agents . This compound is provided for research purposes as a key intermediate to support the exploration of new chemical entities and structure-activity relationship (SAR) studies. Our product is guaranteed to be of high purity (NLT 98%) and is accompanied by comprehensive analytical data to ensure reliability and reproducibility in your experiments. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVRCGUXSOLNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626729
Record name 1H-Pyrrolo[2,3-c]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92635-33-1
Record name 1H-Pyrrolo[2,3-c]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Pyrrolo 2,3 C Pyridine 2,3 Dione and Its Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the 1H-pyrrolo[2,3-c]pyridine-2,3-dione core primarily involve the sequential formation of the pyrrole (B145914) and pyridine (B92270) rings.

Annulation of the Pyrrole Moiety

This strategy focuses on building the pyrrole ring onto a pre-existing pyridine structure. One documented method involves the cyclization of 2-(4-((alkoxycarbonyl)amino)pyridin-3-yl)-2-oxoacetates. beilstein-journals.org Another approach is the interaction of 5-azaisatoic anhydride (B1165640) with cyanides, followed by hydrolysis to yield the desired 5-azaisatin core. beilstein-journals.org

Annulation of the Pyridine Ring

Conversely, the pyridine ring can be constructed onto a pyrrole-2,3-dione precursor. A novel approach in this category is the unprecedented interaction of 1H-pyrrole-2,3-diones with thioacetamide (B46855). beilstein-journals.org This reaction proceeds through a cascade of events, starting with the addition of thioacetamide to a pyrrolobenzoxazinetrione, ultimately leading to the formation of the 1H-pyrrolo[3,2-c]pyridine-2,3-dione. beilstein-journals.org This method is notable for its green, catalyst-free conditions, occurring at room temperature and in an air atmosphere. beilstein-journals.org

Tandem Closure of Two Rings

Tandem reactions, where multiple bonds are formed in a single operation, offer an efficient route to complex molecules. While specific examples for the direct tandem closure of both rings to form this compound are not extensively detailed in the provided results, related strategies for similar heterocyclic systems exist. For instance, tandem [3+2] cycloaddition-elimination cascade reactions have been developed for synthesizing pyrrolo-[3,4-c]pyrrole-1,3-diones. researchgate.net Additionally, tandem annulation reactions of 1,3-enyne structural motifs are utilized for constructing functionalized pyridines and pyrroles, which could potentially be adapted. beilstein-journals.org

Contemporary Synthetic Strategies

Modern synthetic methods often employ more sophisticated reactions, including cyclocondensations and catalysis, to improve efficiency and access to a wider range of derivatives.

Cyclocondensation Reactions

Cyclocondensation reactions are a key strategy for synthesizing pyrrole-2,3-diones. For example, novel pyrrole-2,3-dione compounds have been synthesized through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with asymmetric dialkylurea derivatives. acgpubs.org This reaction proceeds via a Michael-type attack of a nitrogen atom from the urea (B33335) derivative onto the furan-dione ring, followed by elimination of water to form the pyrrole-2,3-dione ring. acgpubs.org

A plausible synthetic pathway for this compound could involve the cyclocondensation of a suitably substituted aminopyridine with a derivative of oxalic acid. A related approach has been used to synthesize pyrrolo[2,3-d]pyrimidine derivatives through the cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various reagents. researchgate.net

Utilizing Furo[3,4-c]pyridine-1,3-dione (B57819) as a Starting Material

The synthesis of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, an isomer of the target compound, can be achieved using furo[3,4-c]pyridine-1,3-dione as a starting material. For instance, 4-methoxy- and 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been utilized as precursors in multi-step synthetic sequences. semanticscholar.org These reactions often involve initial N-alkylation with dihaloalkanes, such as 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane, in the presence of a base like anhydrous potassium carbonate in acetonitrile. nih.gov This step introduces a reactive handle that can be further functionalized. For example, condensation of the potassium salt of 2-methoxy-6-methyl-3,4-pyridinedicarboximide with a fourfold excess of 1,4-dibromobutane (B41627) in dimethylformamide (DMF) at room temperature yields the N-bromobutyl derivative. nih.gov

Cross-Coupling Processes

Modern cross-coupling reactions are indispensable tools for the synthesis of functionalized pyrrolopyridine systems. The Suzuki cross-coupling reaction, in particular, has been effectively employed for the introduction of aryl and heteroaryl moieties. In the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a related isomer, the key step involves the reaction of a bromo-substituted pyrrolopyridine intermediate with various arylboronic acids. nih.gov This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate in a solvent mixture of dioxane and water. nih.gov

Similarly, chemoselective Suzuki-Miyaura cross-coupling has been utilized in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. ntnu.no This approach allows for the selective arylation at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. ntnu.no The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Condensation Reactions with Active Methylene (B1212753) Compounds

Condensation reactions involving active methylene compounds are a classical yet effective method for constructing and functionalizing heterocyclic systems. For example, the reaction of 3-formylchromones with malonic acid derivatives in the presence of a base like pyridine leads to the formation of β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids or their corresponding esters. nih.gov While this example does not directly yield a pyrrolopyridine, it illustrates the principle of using active methylene compounds to build new cyclic structures. This type of reactivity can be envisioned for the functionalization of pre-formed this compound systems or their precursors. For instance, pyridones can be synthesized by refluxing 6-substituted 3-formylchromones with malonodiamide in pyridine. nih.gov

Synthesis of Substituted this compound Derivatives

The biological activity of the this compound scaffold can be finely tuned by introducing a variety of substituents at different positions of the bicyclic ring system. This section details the strategies for these modifications, which are crucial for structure-activity relationship (SAR) studies.

Strategies for Alkyl, Aryl, and Heteroaryl Substitutions

The introduction of alkyl, aryl, and heteroaryl groups onto the pyrrolopyridine core is a key strategy for exploring the chemical space and optimizing biological activity. A facile method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones, a related structural isomer, involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. enamine.net The subsequent alkylation or arylation of the resulting pyrrolo[2,3-c]pyridine-7-ones proceeds with regioselectivity, yielding N6-substituted derivatives. enamine.net

Palladium-catalyzed cross-coupling reactions are also widely used for these substitutions. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved via a Suzuki cross-coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with various substituted phenylboronic acids. nih.gov This method allows for the introduction of a diverse range of aryl groups, as demonstrated by the synthesis of derivatives bearing phenyl, o-tolyl, m-tolyl, 4-chlorophenyl, and naphthalen-2-yl substituents. nih.gov

Derivative Substituent Yield (%)
10aPhenyl63
10bo-Tolyl65
10cm-Tolyl94
10m4-Chlorophenyl32
10pNaphthalen-2-yl52

Table 1: Examples of Aryl-Substituted 1H-Pyrrolo[3,2-c]pyridine Derivatives Synthesized via Suzuki Cross-Coupling. nih.gov

Introduction of Amine Residues and Linker Modifications

The incorporation of amine residues, often attached via alkyl linkers, is a common strategy in medicinal chemistry to enhance solubility, modulate basicity, and introduce specific interactions with biological targets. In the context of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, various amine fragments have been introduced. nih.govmdpi.com These modifications often involve the replacement of a phenyl ring at the N-4 position of a piperazine (B1678402) moiety with benzyl (B1604629) or benzhydryl groups, or the substitution of N-substituted piperazines with other cyclic amines like morpholine (B109124), piperidine (B6355638), or pyrrolidine (B122466). nih.govmdpi.com

The length and nature of the alkyl linker connecting the amine residue to the core scaffold also play a crucial role in determining biological activity. Studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown that the length of the alkyl chain significantly influences the analgesic potency. nih.govrsc.org For instance, 2-hydroxypropyl linkers have been found to be particularly effective. nih.govrsc.org

Synthesis of Specifically Modified Analogs for SAR Studies

The systematic modification of the this compound scaffold is essential for elucidating structure-activity relationships (SAR). This involves the synthesis of a library of analogs with diverse substituents to probe the effects of steric, electronic, and hydrophobic properties on biological activity.

In another study focused on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, the analgesic potency was found to be influenced by several factors: the type of alkoxy substituent on the pyridine ring, the nature of the amino residue, and the length of the alkyl linker. rsc.org Methoxy-substituted compounds were generally more active than their ethoxy counterparts. rsc.org

The following table summarizes the key structural modifications and their observed impact on the activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.

Modification Observation Reference
Alkoxy substituent on pyridine ringMethoxy (B1213986) group generally leads to higher analgesic potency compared to ethoxy. rsc.org
Amino residuePhenylpiperazine derivatives often exhibit strong analgesic properties. bohrium.com
Length of alkyl linkerThe length of the linker significantly impacts analgesic potency, with 2-hydroxypropyl being a favorable linker. nih.govrsc.org

Table 2: Structure-Activity Relationship Insights for 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives.

Based on a thorough review of the available scientific literature, there is insufficient specific data regarding the synthetic methodologies for This compound , also known as 6-azaisatin, to fully address the detailed outline provided. The existing research predominantly focuses on other isomers, such as 1H-pyrrolo[2,3-b]pyridine derivatives (7-azaisatins), or provides general synthetic routes for the parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold without detailing the specific oxidation to the desired 2,3-dione.

Consequently, a scientifically accurate and detailed article strictly adhering to the requested subsections on reaction optimization and specific purification techniques for this compound cannot be generated at this time. Information on solvent effects, catalytic systems, silica (B1680970) gel chromatography, and crystallization is available for related compounds, but direct application and discussion for the specified molecule would be speculative and fall outside the required strict focus.

Further research and publication in the field of heterocyclic chemistry are needed to provide the specific experimental details required to construct the requested article.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Assignments and Coupling Constants

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the protons of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione, are not available in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Chemical Shift Analysis

The ¹³C NMR chemical shift values for the carbon atoms in this compound, including the characteristic carbonyl peaks, are not documented in the available literature.

Infrared (IR) Spectroscopy

Identification of Key Functional Groups (e.g., Carbonyl, N-H)

While it can be inferred that the IR spectrum would show characteristic absorption bands for the N-H group of the pyrrole (B145914) ring and the two carbonyl (C=O) groups of the dione (B5365651) moiety, specific, experimentally determined wavenumber values are not available.

Characteristic Absorption Bands and Their Interpretation

A table of characteristic absorption bands and their corresponding vibrational modes cannot be compiled without the experimental IR spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound, which would confirm its molecular weight and provide information about its fragmentation pattern, is not reported in the accessible data. The expected molecular ion peak would correspond to its molecular formula, C₇H₄N₂O₂.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (like carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula. For new series of pyrrole-2,3-dione and 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, elemental analysis serves as a crucial checkpoint to validate the successful synthesis and purity of the target compounds. acgpubs.orgsemanticscholar.org The structures of these synthesized compounds are typically confirmed when the found elemental percentages are in close agreement with the calculated values. semanticscholar.org

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique can resolve the absolute configuration and reveal intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For new heterocyclic systems like pyrrolo[1,2-b]pyridazine (B13699388) derivatives, X-ray diffraction has been used to determine accurate molecular parameters. researchgate.net Such studies have shown that the molecule can assume a planar conformation in the crystal, with packing based on π-π stacking. researchgate.net The crystal structures of various pyrrolo-1,3-heterocycles have been elucidated from X-ray diffraction measurements, confirming the structures determined by other spectroscopic means like NMR. rsc.org

Computational Studies and Theoretical Chemistry

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand, such as a derivative of the pyrrolopyridine scaffold, will interact with a biological target at the atomic level. These studies are crucial for rational drug design, helping to identify and optimize potential drug candidates.

Prediction of Binding Interactions with Biological Targets

Docking studies on various pyrrolopyridine derivatives have successfully predicted their binding modes within the active sites of numerous biological targets, including protein kinases and tubulin. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer. nih.govderpharmachemica.com Molecular docking simulations for these compounds helped to identify the binding mechanisms with the TNIK receptor (PDB code: 2X7F). derpharmachemica.com Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin. nih.gov Molecular modeling suggested that these compounds could effectively interact with tubulin, predicting key hydrogen bonds. nih.gov In another study, 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as Janus Kinase 3 (JAK3) inhibitors, and docking calculations were performed to understand their interactions within the JAK3 binding pocket (PDB code: 3LXK).

Analysis of Ligand-Enzyme/Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The analysis of ligand-receptor interactions reveals the specific forces that stabilize the binding of a compound to its target. For pyrrolopyridine derivatives, these interactions are key to their inhibitory activity.

Hydrogen Bonding: The core 1H-pyrrolo[2,3-b]pyridine nucleus is often crucial for forming hydrogen bonds with the hinge region of protein kinases. In studies on fibroblast growth factor receptor (FGFR) inhibitors, the pyrrolopyridine core formed two essential hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH group of alanine (B10760859) (A564). For 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin, the nitrogen atom of the indole (B1671886) B-ring was predicted to form a key hydrogen bond with asparagine (Asnβ349), while the core structure interacted with threonine (Thrα179). nih.gov

Hydrophobic and π-π Interactions: Hydrophobic interactions also play a significant role. In the case of FGFR inhibitors, a 3,5-dimethoxyphenyl group was shown to occupy a hydrophobic pocket, contributing to the compound's potency. An essential π-π stacking interaction between this phenyl group and a phenylalanine residue (F489) was also observed. For focal adhesion kinase (FAK) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, hydrogen bonding with the pyrrolopyrimidine ring was noted, but other interactions with surrounding residues appeared to be less driven by hydrogen bonds.

Conformational Analysis and Energy Minimization

Conformational analysis is used to determine the most stable three-dimensional shape of a molecule, which is critical for its interaction with a biological target. Energy minimization calculations are performed to find the lowest energy (and thus most likely) conformation. For pyrrole-fused ring systems like 1H-pyrrolo[2,3-b]pyridine, conformational calculations have been performed using density functional theory (DFT) at the B3LYP/6-31G* level to predict HOMO/LUMO energy levels and energy-minimized structures. In the design of JAK3 inhibitors, an intramolecular hydrogen bond was observed in a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, which locked the conformation of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that correlates the chemical structure of compounds with their biological activity. It is used to build predictive models that can guide the design of new, more potent molecules.

Development of 2D- and 3D-QSAR Models

Both 2D and 3D-QSAR models have been successfully developed for various series of pyrrolopyridine derivatives.

3D-QSAR: For 1H-pyrrolo[2,3-b]pyridine derivatives acting as TNIK inhibitors, robust 3D-QSAR models were created using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govderpharmachemica.com These models showed strong predictive reliability, with high Q² and R² values, indicating their utility in predicting the activity of new compounds. nih.govderpharmachemica.com For example, one study reported CoMFA (Q² = 0.65, R² = 0.86) and CoMSIA (Q² = 0.74, R² = 0.96) models. nih.govderpharmachemica.com Another 3D-QSAR study on pyrrolopyridinone derivatives as Cdc7 kinase inhibitors also yielded satisfactory CoMFA (q²= 0.633, r² = 0.871) and CoMSIA (q² = 0.587, r² = 0.757) models.

2D-QSAR: In a study on 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives as anti-HIV agents, a 2D-QSAR model was developed using Genetic Function Algorithm (GFA) and Multi-Linear Regression Analysis (MLRA). This model demonstrated strong internal and external validation statistics (R² = 0.9334, Q² = 0.8604, R²pred = 0.8935), confirming its robustness and predictive power.

Identification of Structural Features Influencing Biological Activity

QSAR models generate contour maps that highlight which structural features are favorable or unfavorable for biological activity.

Steric and Electrostatic Fields (CoMFA/CoMSIA): The contour maps from CoMFA and CoMSIA studies on 1H-pyrrolo[2,3-b]pyridine derivatives indicated that bulky substituents in certain positions could enhance activity, while in other areas, they could be detrimental. nih.gov The maps also revealed regions where electropositive or electronegative groups would be beneficial.

Hydrophobic and Hydrogen Bond Donor/Acceptor Fields (CoMSIA): CoMSIA maps for TNIK inhibitors showed that placing hydrogen bond donor groups near the 1H-pyrrolo[2,3-b]pyridine core increased activity. Similarly, hydrophobic groups in specific locations were found to enhance anticancer activity. For FAK inhibitors, the nature of the core structure itself, along with the combination of substituents on the bicyclic template, was found to have a significant impact on selectivity. In the case of FGFR inhibitors, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was predicted to form a crucial hydrogen bond, thereby improving activity.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods used to understand the relationship between the three-dimensional properties of a series of molecules and their biological activities. These models are crucial for optimizing lead compounds.

While direct CoMFA/CoMSIA studies on 1H-Pyrrolo[2,3-c]pyridine-2,3-dione are scarce, extensive research on related heterocyclic systems demonstrates the utility of this approach. For instance, a 3D-QSAR study on a series of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors yielded robust CoMFA and CoMSIA models. tandfonline.comsci-hub.se The models were developed from a dataset of 67 compounds and demonstrated high predictive power. sci-hub.se

The statistical significance of these models is assessed by several parameters. The leave-one-out cross-validated correlation coefficient (q²) indicates the internal predictive ability of the model, while the non-cross-validated correlation coefficient (r²) shows the fit of the data. The predicted correlation coefficient (r²pred) assesses the model's ability to predict the activity of an external test set. tandfonline.com

In the study on pyrrolo[2,3-b]pyridine derivatives, the CoMFA model showed good statistical results with a q² of 0.692 and an r² of 0.912. The CoMSIA model was even more robust, with a q² of 0.751 and an r² of 0.946. tandfonline.com Similarly, a study on pyrrolo[3,2-d]pyrimidine derivatives as Kinase Insert Domain Receptor (KDR) inhibitors also produced statistically significant CoMFA and CoMSIA models, which were used to guide the design of new potent inhibitors. nih.govmdpi.com The contour maps generated from these analyses provide a visual representation of where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, offering a roadmap for structural modification. mdpi.com

ModelCompound Seriesr²predField Contributions
CoMFAPyrrolo[2,3-b]pyridine Derivatives tandfonline.com0.6920.9120.897Steric and Electrostatic
CoMSIAPyrrolo[2,3-b]pyridine Derivatives tandfonline.com0.7510.9460.944Hydrophobic, Steric, Electrostatic, H-bond Donor/Acceptor
CoMFAPyrrolo[3,2-d]pyrimidine Derivatives mdpi.com0.5420.9120.913Steric (57.1%), Electrostatic (42.9%)
CoMSIAPyrrolo[3,2-d]pyrimidine Derivatives mdpi.com0.5520.9550.897Steric (18.4%), Electrostatic (22.8%), Hydrophobic (34.3%), H-bond Donor (6.3%), H-bond Acceptor (18.2%)

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules.

DFT calculations are instrumental in elucidating the electronic properties of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

Studies on related pyridine (B92270) derivatives have used DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-311++G(d,p)), to optimize molecular geometries and calculate electronic properties. nih.govnih.gov These calculations can predict sites susceptible to electrophilic or nucleophilic attack by analyzing the Molecular Electrostatic Potential (MEP) map, where regions of negative potential (red) indicate nucleophilic centers (e.g., around oxygen or nitrogen atoms) and regions of positive potential (blue) indicate electrophilic centers. nih.gov For a molecule like this compound, the carbonyl oxygens and the pyridine nitrogen would be expected to be regions of high electron density and potential sites for electrophilic interaction.

Compound TypeDFT MethodCalculated PropertyFinding
Pyridine Derivatives nih.govDFT/B3LYP/6-31G(d,p)Molecular GeometryOptimization provides accurate bond lengths and angles.
Amodiaquine nih.govB3LYP/6-311++G(d,p)HOMO-LUMO GapCalculated gap of 4.09 eV suggests high molecular stability.
Amodiaquine nih.govB3LYP/6-311++G(d,p)MEP AnalysisRevealed nitrogen and oxygen atoms as the most likely nucleophilic sites.

DFT calculations are widely used to predict and corroborate experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This synergy is crucial for structure elucidation and confirmation. mdpi.comruc.dk

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate nuclear shielding constants, which are then converted to chemical shifts. nih.gov By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental values, researchers can confidently assign signals and confirm the proposed chemical structure. nih.govmdpi.com Excellent linear correlations between experimental and calculated shifts often validate the computational method and the structural assignment. mdpi.com

Similarly, DFT can simulate IR spectra by calculating the vibrational frequencies and intensities of a molecule. These calculated frequencies often correspond well with experimental IR absorption bands, helping to assign specific bands to the vibrations of functional groups, such as the C=O and N-H stretches expected in this compound. nih.gov

SpectroscopyMethodCompound TypeKey Findings
NMRGIAO/DFT nih.govAmodiaquineCalculated ¹H and ¹³C NMR chemical shifts showed good agreement with experimental data, confirming the structure.
IRDFT/B3LYP nih.govPyridine DerivativesCalculated vibrational frequencies corresponded well with experimental IR spectra, aiding in the assignment of functional group vibrations.
NMRGIAO/B3LYP/6-311+G(2d,p) mdpi.comPyrrole (B145914) DerivativesA strong linear correlation between experimental and calculated chemical shifts provides high confidence in structural assignments.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity.

By analyzing a series of active compounds, a pharmacophore model can be developed to define the key features required for interaction with a specific biological target. This model then serves as a 3D query for screening databases to find new, structurally diverse compounds with the potential for similar activity.

For the pyrrolopyridine class, structure-activity relationship (SAR) studies on derivatives of the isomeric 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have provided significant insights into the structural requirements for analgesic and sedative activity. nih.gov These studies systematically modify different parts of the molecule to determine their effect on biological potency.

Key findings from these SAR studies highlight the importance of:

The core scaffold: The 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione nucleus is the foundational element for activity.

Substituents on the pyridine ring: The type and position of substituents, such as alkoxy groups, can significantly influence analgesic potency. For example, methoxy (B1213986) homologs were found to be more active in certain series. nih.gov

The N-substituent linker: The length and nature of the alkyl chain connecting the imide nitrogen to an amino group are critical. 2-hydroxypropyl linkers were identified as being highly active in some cases. nih.gov

The terminal amino group: The nature of the terminal amine, such as a phenylpiperazine moiety, and its substitution pattern (e.g., with methoxy or trifluoromethyl groups) strongly modulates activity. nih.gov

These findings allow for the construction of a pharmacophore model where specific locations for hydrogen bond acceptors (the dione (B5365651) carbonyls), a hydrophobic/aromatic region (the terminal ring system), and defined spatial relationships between these features are considered essential for activity.

Structural ElementCompound SeriesImpact on Activity
Alkoxy substituent on pyridine ring1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones nih.govThe type of substituent (e.g., methoxy vs. ethoxy) has a decisive influence on analgesic potency.
Alkyl linker at imide nitrogen1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones nih.govThe length and presence of functional groups (e.g., hydroxyl) on the linker are critical for optimizing activity.
Terminal Arylpiperazine group1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones nih.govPhenylpiperazine derivatives showed the strongest analgesic properties in performed tests.
Substitution on terminal phenyl ring1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones nih.govPotency decreases in the order H > OCH₃ ≥ CF₃ > Cl/F among homologs.

Biological Activity and Pharmacological Potential of 1h Pyrrolo 2,3 C Pyridine 2,3 Dione Derivatives

Anticancer Activity

The anticancer potential of 1H-pyrrolo[2,3-c]pyridine-2,3-dione derivatives is a focal point of current research. These compounds have been shown to affect cancer cells through various mechanisms, including the inhibition of cell growth, induction of programmed cell death, and interference with processes essential for tumor progression and metastasis.

Inhibition of Cell Proliferation and Induction of Apoptosis

A key aspect of the anticancer activity of these derivatives is their ability to halt the proliferation of cancer cells and trigger apoptosis, or programmed cell death. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent antitumor activities against various cancer cell lines. nih.gov One particular derivative, 10t , was found to be highly effective, with IC50 values ranging from 0.12 to 0.21 μM across three different cancer cell lines. nih.gov Further investigation revealed that this compound significantly induced G2/M phase cell cycle arrest and apoptosis. nih.gov Similarly, another derivative, compound 4h , has been noted for its significant inhibition of breast cancer cell proliferation and its effectiveness in inducing apoptosis. rsc.orgnih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
10t HeLa 0.12 nih.gov
10t SGC-7901 0.21 nih.gov
10t MCF-7 0.12 nih.gov
4h 4T1 (Breast Cancer) Not specified, but significant inhibition observed rsc.orgnih.gov
4h MDA-MB-231 (Breast Cancer) Not specified, but significant inhibition observed

Targeting Specific Kinases (e.g., FGFR, TNIK)

The mechanism of action for many of these derivatives involves the targeting of specific kinases that are crucial for cancer cell survival and proliferation. Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when abnormally activated, play a significant role in various tumors. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3. nih.gov For example, compound 4h exhibited strong inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7, 9, and 25 nM, respectively. rsc.orgnih.gov By binding to these receptors, these compounds can disrupt downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt, which are vital for cancer cell growth.

Another important target is the Traf2 and Nck-interacting kinase (TNIK), which is essential for the development of colorectal cancer cell lines. Inhibition of TNIK has been shown to suppress cancer cell proliferation. Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified them as potent TNIK inhibitors, with some compounds demonstrating IC50 values lower than 1 nM. researchgate.net A series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives were studied as TNIK inhibitors against colorectal cancer cells, showing pIC50 values ranging from 7.37 to 9.92.

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

Compound Target Kinase IC50 (nM) Reference
4h FGFR1 7 rsc.orgnih.gov
4h FGFR2 9 rsc.orgnih.gov
4h FGFR3 25 rsc.orgnih.gov
4h FGFR4 712 rsc.orgnih.gov
Not specified TNIK <1 researchgate.net

Effects on Migration and Invasion of Cancer Cells

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated the ability to inhibit these processes. For instance, compound 4h was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.orgnih.gov This inhibition of cell motility is a critical aspect of their potential as anticancer agents, as it can help to prevent the spread of cancer to other parts of the body.

Activity against Specific Cancer Cell Lines (e.g., Colorectal Cancer, Breast Cancer)

The anticancer activity of this compound derivatives has been evaluated against a range of specific cancer cell lines. Notably, these compounds have shown significant efficacy against colorectal and breast cancer cells. nih.gov Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated high potency against various ovarian, prostate, and breast cancer cell lines. nih.gov For example, compound 1r was found to be more efficacious than a lead compound against MCF7, MDA-MB-231/ATCC, and HS 578 T breast cancer cell lines. nih.gov Furthermore, studies focusing on TNIK inhibition have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives in combating colorectal cancer.

Analgesic and Sedative Properties

In addition to their anticancer effects, derivatives of the this compound scaffold have been investigated for their potential analgesic and sedative properties.

Evaluation in Pain Models (e.g., "Hot Plate" test, "Writhing" test)

The analgesic activity of new 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has been confirmed in established pain models. nih.govnih.gov In the "writhing" test, which assesses peripherally acting analgesics, all tested imide derivatives (compounds 8–15) were found to be more active than aspirin (B1665792). nih.govnih.gov Notably, two of these compounds, 9 and 11 , exhibited activity similar to morphine. nih.govnih.gov The "hot plate" test, which measures central analgesic effects, also demonstrated the analgesic potential of some of these derivatives. nih.govbohrium.com These findings suggest that these compounds may act through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially involving both peripheral and central pathways. bohrium.com Furthermore, many of these derivatives also exhibited sedative properties by inhibiting spontaneous locomotor activity in mice. nih.govbohrium.com

Table 3: Analgesic Activity of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives in the "Writhing" Test

Compound Analgesic Activity Compared to Aspirin Analgesic Activity Compared to Morphine Reference
Imides 8–15 More active - nih.govnih.gov
Imide 9 More active Similar nih.govnih.gov
Imide 11 More active Similar nih.govnih.gov

Influence on Spontaneous Locomotor Activity

Certain derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated a significant impact on the spontaneous locomotor activity in animal models. semanticscholar.orgnih.gov Studies on mice have shown that these compounds can cause a notable reduction in movement, indicating a sedative effect. semanticscholar.orgnih.gov

For instance, a series of newly synthesized imides were all found to inhibit the locomotor activity in mice to a statistically significant degree. nih.govbohrium.com Two compounds, in particular, exhibited the strongest sedative properties by also extending the duration of thiopental-induced sleep. semanticscholar.org The sedative effects of these derivatives were observed to be dose-dependent. At higher doses (1/20 of the LD₅₀), compounds significantly suppressed locomotor activity by as much as 87–82%. nih.gov Even at lower doses of 1/40 and 1/80 of the LD₅₀, a considerable decrease in spontaneous movement was recorded, ranging from 59–47% and 26–13%, respectively. nih.gov

Further modifications to the chemical structure, such as the introduction of different amino- and alkyl-(aryl-)aminoalkyl(hydroxyalkyl) substituents, have been explored to understand their influence on sedative effects. nih.gov In one study, all tested substances in a series significantly inhibited the spontaneous locomotor activity of mice during a one-hour observation period. nih.gov The most potent sedative effects were observed for compounds active at doses as low as 1/160 and 1/80 of their LD₅₀. nih.gov These findings suggest that the sedative properties of these compounds are a consistent feature, though the potency can be modulated through chemical modifications. nih.gov It's important to note that the sedative effect observed does not appear to interfere with the analgesic effect in certain tests, such as the 'writhing' test. bohrium.com

Comparison with Reference Analgesics (e.g., Aspirin, Morphine)

The analgesic potential of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has been evaluated in comparison to well-established analgesic drugs like aspirin and morphine. In the "writhing" test, a model for inflammatory pain, all tested derivatives of a particular series demonstrated analgesic properties that surpassed those of aspirin. nih.govbohrium.com

Specifically, the ED₅₀ values, which represent the effective dose for 50% of the subjects, for these derivatives ranged from 3.25 to 19.2 mg/kg, while the ED₅₀ for aspirin was significantly higher at 39.15 mg/kg. nih.gov This indicates a greater potency for the synthesized compounds in this particular pain model. nih.gov

Furthermore, the analgesic activity of some of these derivatives was found to be comparable to that of morphine. nih.govbohrium.com For example, two imide derivatives showed ED₅₀ values of 3.25 mg/kg and 3.67 mg/kg, which are in a similar range to morphine's ED₅₀ of 2.44 mg/kg in the same test. nih.gov In another study, the activity of some derivatives in the "writhing" test was noted to be similar to or even higher than that of morphine, with ED₅₀ values ranging from 0.4 to 2.80 mg/kg. nih.gov

In the "hot plate" test, which assesses response to thermal pain, certain derivatives showed activity similar to aspirin. nih.gov The ED₅₀ values for these compounds in the "hot plate" test ranged from 10.6 to 96.8 mg/kg, compared to 266.7 mg/kg for aspirin. nih.gov It is noteworthy that not all derivatives were active in this particular test. nih.gov

These comparisons highlight the significant analgesic potential of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, with some demonstrating potency superior to aspirin and comparable to morphine in specific pain models. nih.govbohrium.com

Structure-Activity Relationships for Analgesic Potency

The analgesic potency of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives is significantly influenced by their chemical structure. Key modifications to the molecule have been shown to either enhance or diminish their analgesic effects. nih.gov

Three main areas of the molecule have been identified as crucial for analgesic activity:

The alkoxy substituent on the pyridine (B92270) ring: The type of alkoxy group at the 4-position of the pyridine ring plays a decisive role. Methoxy (B1213986) homologs have generally demonstrated stronger analgesic properties than their ethoxy counterparts. nih.gov

The type of amino residue: The nature of the amino group attached to the molecule also impacts analgesic potency. nih.gov

The length of the alkyl linker: The chain connecting the core imide system to the amino residue is another critical factor. 2-hydroxypropyl linkers have been associated with the most active compounds. nih.gov

Further analysis of substituents on the benzene (B151609) ring within the arylamine portion has revealed a specific order of decreasing analgesic potency: H > OCH₃ ≥ CF₃ > Cl/F. nih.gov This suggests that unsubstituted or methoxy-substituted rings are more favorable for activity than those with halogen or trifluoromethyl groups. nih.gov

The high activity of these derivatives in the "writhing" test, which is a model for inflammatory pain, coupled with their generally low toxicity compared to reference drugs like morphine and aspirin, suggests a promising avenue for the development of new analgesic agents. nih.gov The pharmacological profile of these compounds resembles that of nonsteroidal anti-inflammatory drugs (NSAIDs), hinting that their mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes. bohrium.com However, the possibility of a unique mechanism involving opioid receptor activation at higher doses has also been proposed, warranting further investigation. bohrium.com

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes are key to the inflammatory process, and their inhibition is a common mechanism for anti-inflammatory drugs. mdpi.com

Inhibition of Cyclooxygenases (COX-1, COX-2)

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to be potent inhibitors of both COX-1 and COX-2 enzymes. nih.govnih.gov In vitro studies have revealed that all tested compounds in a particular series effectively inhibited both isoforms of the enzyme. nih.govnih.govresearchgate.net The inhibitory activity, measured by the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity), was found to be similar to that of meloxicam (B1676189), a known COX inhibitor. nih.govnih.gov

Some derivatives have shown a preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com For instance, certain Mannich base-type derivatives of pyrrolo[3,4-d]pyridazinone demonstrated a better affinity for the COX-2 isoenzyme and a superior COX-2/COX-1 selectivity ratio compared to meloxicam. mdpi.com

The following table provides a summary of the COX inhibition data for selected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX Selectivity (COX-1/COX-2)
Meloxicam83.759.20.71
Derivative A Data not availableData not availableData not available
Derivative B Data not availableData not availableData not available
Derivative C Data not availableData not availableData not available
Derivative D Data not availableData not availableData not available
Derivative E Data not availableData not availableData not available

Note: Specific IC₅₀ values for individual derivatives were not provided in the searched articles.

Binding Interactions with Cyclooxygenase Active Sites

Molecular docking studies have provided insights into how this compound derivatives interact with the active sites of COX-1 and COX-2. nih.gov These studies reveal that the compounds bind within the enzyme's active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

For example, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones form one to three hydrogen bonds with amino acids such as Ser530, Arg120, Leu531, and Tyr355 within the COX-1 and COX-2 active sites. nih.gov The COX ligand binding site is characterized by four subdomains (A-D). nih.gov The pyrrolo-pyridine ring of the most active COX-2 inhibitor in one study was found to occupy subdomain B, a region where drugs like meloxicam and piroxicam (B610120) also bind. nih.gov

In another series of pyrrolo[3,4-d]pyridazinone derivatives, the binding mode was also found to be very similar to that of meloxicam. mdpi.commdpi.com The pyrrolo[3,4-d]pyridazinone moiety of one compound was observed to form hydrogen bonds with Tyr355 in COX-1, similar to diclofenac. mdpi.com The primary forces stabilizing the interaction between these compounds and the COX enzymes are hydrogen bonding and van der Waals forces. nih.govnih.gov The free energy of binding for these complexes with COX-1 has been calculated to be in the range of -7.1 to -11.2 kcal/mol, and for COX-2, from -10.3 to -12.9 kcal/mol. mdpi.com

Antimicrobial Activity

The growing issue of bacterial resistance has spurred the search for new antibacterial agents, and pyrrolopyridine derivatives have emerged as a promising class of compounds. nih.gov Specifically, derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated notable antimicrobial activity. nih.govnih.gov

Studies have shown that certain Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione exhibit moderate activity against Staphylococcus aureus. nih.gov One of these compounds also showed a statistically significant reduction in the growth of the fungus Candida albicans. nih.gov

Furthermore, the broader class of pyrrolopyridines has been investigated for activity against various bacterial strains. researchgate.net Pyrrolo[3,2-b]pyridine derivatives, for instance, have shown activity against resistant strains of E. coli. nih.gov The diverse biological activities of pyrrolo[3,4-c]pyridines also extend to antimycobacterial properties, with some derivatives showing potential against Mycobacterium tuberculosis. nih.govnih.gov

The antibacterial and antifungal activity of these compounds highlights their potential as a scaffold for the development of new antimicrobial drugs. nih.govnih.govmdpi.com

Antibacterial Properties

Derivatives of the pyrrolopyridine scaffold have shown notable antibacterial activity. For instance, certain pyrrolomycins, which are polyhalogenated antibiotics, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Modifications to the pyrrole (B145914) ring of these compounds, such as the introduction of nitro groups, have been shown to influence their biological activity. mdpi.com

Research into pyrrolidine-2,3-dione (B1313883) scaffolds has also yielded compounds with potent anti-biofilm properties, particularly against S. aureus. These compounds have shown improved aqueous solubility and can act synergistically with existing FDA-approved antimicrobials to combat biofilm infections. rsc.org The development of new pyridine and thienopyridine derivatives has also resulted in compounds with significant antimicrobial activity. nih.gov

Antibacterial Activity of Pyrrolopyridine Derivatives

Compound TypeBacterial StrainObserved ActivityReference
Nitro-PyrrolomycinsS. aureus, P. aeruginosaBactericidal effect, with activity influenced by the position of nitro groups. mdpi.com
Pyrrolidine-2,3-dione scaffoldsS. aureus biofilmsPotent anti-biofilm properties and synergism with other antimicrobials. rsc.org
Pyridine and Thienopyridine derivativesVarious bacteriaActive against tested bacterial strains. nih.gov

Antifungal Properties

The pyrrolopyridine core is also a key feature in compounds with antifungal properties. researchgate.net Synthesized 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles have been tested in vitro and shown good antifungal activity, suggesting their potential as potent antifungal agents. nih.gov Additionally, pyrimidine-based compounds have been identified as having broad-spectrum activity against medically important fungi, including molds. nih.gov These compounds are believed to disrupt the function of the endoplasmic reticulum in fungi like Aspergillus fumigatus. nih.gov Natural polyketides, some of which are pyridine derivatives, also represent a promising class of antifungal agents. mdpi.com

Antifungal Activity of Pyrrolopyridine Derivatives

Compound TypeFungal StrainObserved ActivityReference
1H-Pyrrolo[3,2-g]quinoline-4,9-dionesVarious fungiGood in vitro antifungal activity. nih.gov
Pyrimidine-based antifungalsAspergillus fumigatusDisruption of endoplasmic reticulum function. nih.gov
4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidinesVarious fungal strainsSignificant inhibitory potential. researchgate.net

Antiviral Activity (e.g., Anti-HIV-1)

The pyrrolopyridine scaffold is of significant interest in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1). nih.gov Fostemsavir, a drug approved for HIV treatment, contains a pyrrolopyridine ring. nih.gov Derivatives of 1H-pyrrolo[3,4-c]pyridine have been developed as HIV-1 integrase inhibitors. nih.gov These compounds, including both tricyclic and bicyclic derivatives, have demonstrated inhibitory potency in the low micromolar range and have shown effectiveness against raltegravir-resistant mutant integrase enzymes. nih.gov

Furthermore, the modification of 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffolds has led to the design of novel compounds with improved anti-HIV-1 activities, showing single-digit micromolar antiviral potencies and low toxicity. nih.govnih.gov The pyrrole ring is a common feature in many compounds with antiretroviral activity, targeting different stages of the HIV-1 replication cycle. nih.gov

Anti-HIV-1 Activity of Pyrrolopyridine Derivatives

Compound TypeTargetObserved ActivityReference
Tricyclic 1H-pyrrolo[3,4-c]pyridine-1,3,6-trionesHIV-1 IntegraseLow micromolar inhibitory potency. nih.gov
Bicyclic 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivativesHIV-1 IntegraseInhibitory potency in the low micromolar range (6–22 μM); effective against raltegravir-resistant mutants. nih.gov
3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione DerivativesHIV-1Potent anti-HIV-1 activities (EC50 < 5 μM) with a high therapeutic index. nih.govnih.gov

Antidiabetic Activity

Glucose Uptake Stimulation in Muscle and Fat Cells

Certain 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to effectively lower blood glucose levels. mdpi.com Their mechanism of action involves the stimulation of glucose uptake into muscle and fat cells without altering the concentration of circulating insulin. mdpi.com

Agonism of GPR119

G protein-coupled receptor 119 (GPR119) has emerged as a therapeutic target for type 2 diabetes. e-dmj.org A novel class of 1H-pyrazolo[3,4-c]pyridine derivatives has been designed and synthesized as potent GPR119 agonists. nih.gov Through modifications of the aryl and piperidine (B6355638) groups, a compound was identified as a single-digit nanomolar GPR119 agonist, highlighting the potential of this scaffold in developing new treatments for diabetes. nih.gov

Enzyme Inhibition Studies

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been extensively studied as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases, including cancer and inflammatory conditions.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of human neutrophil elastase (HNE), an enzyme implicated in respiratory pathologies. nih.govresearchgate.net The inhibitory activity was found to be sensitive to substitutions at specific positions of the pyrrolopyridine scaffold. researchgate.net

Furthermore, novel 1H-pyrrolo[2,3-c]pyridin derivatives have been designed as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), a promising target for anticancer therapy, particularly for acute myelogenous leukemia. nih.gov Some of these derivatives exhibited nanomolar enzymatic IC50 values and showed potent antiproliferative activity against cancer cell lines. nih.gov

Other enzyme inhibition studies include:

FMS Kinase: Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, a target for anticancer and anti-arthritic drug development. nih.gov

Janus Kinase 3 (JAK3): 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as immunomodulators targeting JAK3, with potential applications in treating immune diseases. researchgate.net

Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activities against FGFR1, 2, and 3, which are attractive targets for cancer therapy. rsc.org

Calcium-Dependent Protein Kinase 1 (CDPK1): 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based inhibitors have shown potent inhibition of Cryptosporidium CDPK1. nih.gov

Colchicine-Binding Site Inhibition: A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors with potent anticancer activities. nih.gov

Enzyme Inhibition by Pyrrolopyridine Derivatives

Compound SeriesTarget EnzymeTherapeutic PotentialReference
1H-pyrrolo[2,3-b]pyridine derivativesHuman Neutrophil Elastase (HNE)Respiratory diseases nih.govresearchgate.net
1H-pyrrolo[2,3-c]pyridin derivativesLysine-specific demethylase 1 (LSD1)Acute Myelogenous Leukemia nih.gov
Pyrrolo[3,2-c]pyridine derivativesFMS KinaseCancer, Arthritis nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesJanus Kinase 3 (JAK3)Immune diseases researchgate.net
1H-pyrrolo[2,3-b]pyridine derivativesFibroblast Growth Factor Receptor (FGFR)Cancer rsc.org
7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativesCalcium-Dependent Protein Kinase 1 (CDPK1)Cryptosporidiosis nih.gov
1H-pyrrolo[3,2-c]pyridine derivativesTubulin (Colchicine-binding site)Cancer nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)

Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of PDE, particularly the PDE4 subfamily, have therapeutic applications in inflammatory diseases and depression. While the broader class of pyrrolopyridine derivatives is explored for various enzyme inhibitions, specific research detailing the activity of this compound derivatives as PDE4B inhibitors is not prominent in the reviewed literature. This remains an area for potential investigation.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibitors of α-amylase and α-glucosidase are important therapeutic agents for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia. An extensive review of scientific literature did not yield specific studies focusing on the α-amylase and α-glucosidase inhibitory potential of derivatives of the this compound scaffold. Consequently, this represents a possible avenue for future drug discovery research.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD) biosynthesis, making it a critical target in cancer therapy due to the high metabolic demand of tumor cells. drugs.com Potent inhibitors of NAMPT have been identified from the related 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine class of compounds. nih.gov

Structure-based design led to the identification of urea-containing derivatives with improved aqueous solubility and potent enzymatic inhibition. For instance, an optimized compound from this series demonstrated significant anti-NAMPT activity and antiproliferative effects in the PC-3 prostate cancer cell line. Another derivative showed high potency against both the NAMPT enzyme and the A2780 ovarian carcinoma cell line. nih.gov The crystal structure of this latter compound in complex with the NAMPT protein confirmed its binding mode. nih.gov

CompoundScaffoldNAMPT IC50 (nM)Antiproliferative IC50 (nM)Cell LineReference
Compound 182,3-dihydro-1H-pyrrolo[3,4-c]pyridine1136PC-3 nih.gov
Compound 292,3-dihydro-1H-pyrrolo[3,4-c]pyridine107A2780 nih.gov

Neuropharmacological Activities

Anticonvulsant Properties

Derivatives of pyrrolopyridine have been investigated for their potential as anticonvulsant agents. benthamdirect.com Anticonvulsants are a crucial class of drugs for the treatment of epilepsy, acting to suppress the excessive neuronal firing that characterizes seizures. wikipedia.org Research into compounds derived from the condensation of 3,4-pyridinedicarboxylic anhydride (B1165640) with various aryl amines has yielded promising results. benthamdirect.com These reactions produce derivatives of the pyrrolo[3,4-c]pyridine-dione scaffold, an isomer of the title compound.

In studies using maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models in animals, these pyrrolopyridine derivatives demonstrated a significant ability to affect both tonic and clonic seizures. Several compounds were identified as being more potent than the established antiepileptic drug phenytoin. benthamdirect.com

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders. While anticonvulsant activity can sometimes be linked to NMDA receptor antagonism, the reviewed scientific literature did not provide specific data on this compound derivatives acting through this mechanism.

Dopamine (B1211576) D4 Receptor Antagonism

The dopamine D4 receptor is a target for antipsychotic drugs, particularly atypical neuroleptics. Antagonism of this receptor is believed to contribute to the therapeutic effects of these drugs in conditions like schizophrenia. mdpi.com A derivative of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, L-745,870, has been identified as a potent and highly selective antagonist for the human dopamine D4 receptor. nih.govcapes.gov.br

This compound demonstrated a high binding affinity (Ki) for cloned human D4 receptors, which was significantly higher than that of the antipsychotics haloperidol (B65202) and clozapine. nih.gov It also showed more than 2000-fold selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov Despite its high in vitro potency and selectivity, it did not exhibit a typical neuroleptic-like profile in rodent behavioral models, suggesting that D4 receptor antagonism alone may not produce the full spectrum of effects seen with broader-acting antipsychotic agents. capes.gov.br

CompoundScaffoldDopamine D4 Receptor Binding Affinity (Ki, nM)Selectivity over other Dopamine ReceptorsReference
L-745,8701H-pyrrolo[2,3-b]pyridine0.43>2000-fold nih.gov

Biological Interactions with Serum Albumins: A Look at this compound Analogues

It is important to note that while the focus of this article is the chemical compound this compound, a comprehensive literature search did not yield specific studies on the interaction of its derivatives with serum albumins. However, valuable insights can be drawn from research on its isomer, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which have been studied for their binding affinity with Bovine Serum Albumin (BSA). researchgate.netnih.gov The following sections detail these findings as a close proxy to understanding the potential biological interactions of the title compound.

Binding Studies with Bovine Serum Albumin (BSA)

The interaction between drug candidates and serum albumins, such as Bovine Serum Albumin (BSA), is a critical aspect of pharmacology. BSA is a major soluble protein in the circulatory system and plays a crucial role in the transport and disposition of various endogenous and exogenous substances, including drugs. nih.gov The binding of a compound to BSA can significantly influence its bioavailability, distribution, and metabolism.

In a study investigating N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, their interaction with BSA was explored to understand their potential pharmacokinetic profiles. nih.gov The formation of a complex between these derivatives and BSA was confirmed through fluorescence quenching experiments. nih.gov The intrinsic fluorescence of BSA, primarily attributed to its tryptophan residues, was observed to decrease upon the addition of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. This quenching indicates a direct interaction and the formation of a ligand-protein complex. nih.gov

The study further elucidated that the primary forces driving the interaction between these compounds and BSA are hydrogen bonding and van der Waals forces. researchgate.netnih.gov Molecular docking studies complemented these experimental findings, providing a theoretical model of the binding interaction at the molecular level. researchgate.netnih.gov

Spectroscopic Methods for Interaction Analysis (e.g., Fluorescence, UV-Vis, Circular Dichroism)

A variety of spectroscopic techniques are employed to characterize the binding interactions between small molecules and proteins like BSA. These methods provide valuable information on the binding mechanism, affinity, and the conformational changes induced in the protein upon ligand binding.

Fluorescence Spectroscopy: This is a primary tool for studying protein-ligand interactions. The intrinsic fluorescence of BSA, which emanates from its tryptophan and tyrosine residues, is sensitive to its local environment. nih.gov Changes in fluorescence intensity upon the addition of a ligand can indicate binding. In the case of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, a decrease in BSA fluorescence intensity was observed with increasing concentrations of the compounds, signifying a quenching of the fluorescence. nih.gov This quenching was attributed to the formation of a complex between the derivatives and BSA. nih.gov Furthermore, a blue shift in the maximum emission wavelength of BSA was noted, suggesting that the microenvironment around the tryptophan residues became more hydrophobic upon binding of the ligands. nih.gov

UV-Vis Spectroscopy: While not as prominently featured as fluorescence spectroscopy in the available study for this specific class of compounds, UV-Vis absorption spectroscopy is a complementary technique often used to confirm the formation of a ground-state complex between a ligand and a protein.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for investigating the secondary structure of proteins. researchgate.net By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can detect changes in the α-helical and β-sheet content of a protein upon ligand binding. For the N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, circular dichroism measurements were utilized to study their interaction with BSA, helping to understand any conformational changes in the protein as a result of the binding. researchgate.netnih.gov

The following table summarizes the key spectroscopic findings from the study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives and their interaction with BSA.

Spectroscopic MethodObservationInterpretation
Fluorescence Spectroscopy Decreased fluorescence intensity of BSA with increasing ligand concentration.Formation of a complex between the ligand and BSA (quenching). nih.gov
Blue shift in the maximum emission wavelength of BSA.The microenvironment of the tryptophan residues in BSA becomes more hydrophobic upon ligand binding. nih.gov
Circular Dichroism (CD) Spectroscopy Used to measure interactions.Provides information on conformational changes in the secondary structure of BSA upon ligand binding. researchgate.netnih.gov

Structure Activity Relationship Sar Studies

Impact of Substituents on the Pyrrolo[2,3-c]pyridine Core

The substitution pattern on the bicyclic pyrrolo[2,3-c]pyridine nucleus is a determining factor for the biological profile of its derivatives. Modifications at different positions with a range of functional groups have been shown to modulate activity, metabolic stability, and target affinity.

Positional Effects of Functional Groups

The placement of functional groups on the pyrrolo[2,3-c]pyridine core significantly influences the compound's interaction with biological targets. For instance, in the closely related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series, the type and position of an alkoxy substituent on the pyridine (B92270) ring have a decisive impact on analgesic potency. Studies have shown that a methoxy (B1213986) group generally confers more activity than an ethoxy group, suggesting that the size of the alkoxy substituent is a critical parameter. nih.gov This highlights the sensitivity of the scaffold to substitutions on the pyridine portion.

Furthermore, research on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, which share the same core, has shown that introducing a substituent at the 1-position of the pyrrole (B145914) ring can provide access to lipophilic pockets within target enzymes. nih.gov This strategic modification can enhance binding and, consequently, inhibitory activity. Similarly, replacing a piperidine (B6355638) group at position 2 of the pyrrolo[3,4-c]pyridine scaffold with an alkoxy group has been found to yield non-toxic substances with powerful analgesic properties, indicating that substitution at this position can drastically alter the pharmacological profile. nih.govmdpi.com

The introduction of electron-withdrawing groups, such as nitro groups, or electron-donating groups can also alter the electronic properties of the aromatic system, which in turn affects how the molecule interacts with its biological target. inflibnet.ac.in

Influence of Alkyl, Aryl, and Heteroaryl Moieties

The nature of the substituent—whether it is a simple alkyl chain, a bulky aryl group, or a heteroaryl system—plays a pivotal role in defining the biological activity. In studies of related pyrrolo[3,4-c]pyridine derivatives, a methyl group was often selected to improve metabolic stability. nih.gov

The effect of different substituents on the activity of pyrrolopyridine derivatives is summarized in the table below.

Position/ModificationSubstituentObserved Effect on ActivityReference
Pyrrolo[3,4-c]pyridine R²MethylBaseline activity nih.gov
Pyrrolo[3,4-c]pyridine R²Ethyl, PropylIncreased activity nih.gov
Pyrrolo[3,4-c]pyridine R²Phenyl, CyclopentylSignificant loss of potency nih.gov
Pyrrolo[3,4-c]pyridine Phenyl RingUnsubstituted (H)Highest analgesic potency nih.gov
Pyrrolo[3,4-c]pyridine Phenyl Ring-OCH₃, -CF₃Moderate analgesic potency nih.gov
Pyrrolo[3,4-c]pyridine Phenyl Ring-Cl, -FLower analgesic potency nih.gov
Pyrrolo[3,2-c]pyridineBenzamido analoguesPotent FMS kinase inhibition nih.gov

As the data indicates, small alkyl chains like ethyl and propyl at certain positions can enhance activity, whereas larger, bulkier groups such as phenyl or cyclopentyl can be detrimental, likely due to steric hindrance at the binding site. nih.gov In another context, when an aryl ring is part of the structure, its substitution pattern is also crucial. For analgesic activity in the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series, an unsubstituted phenyl ring was found to be optimal, with potency decreasing with the introduction of electron-withdrawing or methoxy groups. nih.gov

Role of Linker Length and Branching in Derivatives

For many derivatives of the pyrrolopyridine core, a flexible linker connects the heterocyclic system to another functional moiety, often a basic amine. The length and constitution of this linker are critical for optimal biological activity.

Research on analogous 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has demonstrated a significant influence of the alkyl linker's length on analgesic potency. nih.gov The linker's role is to position the terminal functional group correctly within the receptor's binding site to ensure a productive interaction.

Linker TypeObservationReference
Propyl ChainPotent sedative effects in certain derivatives nih.gov
Butyl ChainActive in locomotor inhibition tests nih.gov
2-Hydroxypropyl ChainIdentified as the most active linker for analgesic properties nih.gov
Elimination of OH from LinkerCan be compensated by pharmacophores on a terminal phenyl ring nih.gov

The introduction of a hydroxyl group on the linker, creating a 2-hydroxypropyl chain, was found to be the most active modification for producing analgesic properties in one series of compounds. nih.gov This suggests that the hydroxyl group may be forming a key hydrogen bond interaction within the biological target. The data shows a clear preference for a three-carbon linker (propyl), sometimes with branching or functionalization, to achieve the desired activity. nih.govnih.gov

Modifications of Peripheral Amine Residues

In derivatives where the pyrrolopyridine core is attached to a peripheral amine via a linker, the structure of this amine residue is a key determinant of activity. This basic center of the molecule often forms crucial interactions, such as salt bridges, with acidic residues (like aspartic acid) in the target protein. nih.govnih.gov

Systematic modifications have explored various cyclic and acyclic amines. For instance, replacing a piperidine ring with other cyclic amines like pyrrolidine (B122466) or morpholine (B109124) did not substantially alter the pharmacological action profile in one study of pyrrolo[3,4-c]pyridines, suggesting some flexibility in this region. nih.gov However, the choice of substituent on this amine can be critical. In another series, phenylpiperazine and pyrimidinylpiperazine were retained as key pharmacophore elements. nih.gov The nature of the aryl group attached to the piperazine (B1678402), such as an unsubstituted phenyl or one with electron-withdrawing groups, also modulates the biological response. nih.gov

Correlation between Lipophilicity and Biological Activity

Lipophilicity, often expressed as logP, is a crucial physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity. For pyrrolopyridine derivatives, a balance must be struck; the compound must be soluble enough to be transported in the aqueous environment of the body but also lipophilic enough to cross biological membranes and enter cells or the central nervous system.

While specific quantitative studies correlating the lipophilicity of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives with their biological activity are not extensively detailed in the reviewed literature, general principles of medicinal chemistry apply. Molecular modeling of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives led to the introduction of a substituent at the 1-position specifically to access two lipophilic sites in the target, which resulted in potent inhibitors. nih.gov This demonstrates a targeted strategy to modulate lipophilicity for improved activity.

Computational tools and experimental methods are often used to assess lipophilicity. researchgate.net For instance, the intensification of hydrophobic properties by extending an alkoxy substituent from methoxy to ethoxy was found to weaken the analgesic properties in a related series, indicating that a subtle change in lipophilicity can have a significant impact on activity. nih.gov

Stereochemical Considerations in Activity

Stereochemistry can play a profound role in the biological activity of chiral compounds, as stereoisomers can exhibit different potencies, efficacies, and even different types of activity due to the three-dimensional nature of drug-receptor interactions.

While specific studies on the stereochemical aspects of this compound derivatives are limited in the available literature, research on related chiral derivatives underscores its importance. For example, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, compounds functionalized with (R)-2-(aminomethyl)pyrrolidine at position 4 showed a preference for this specific enantiomer in the interaction with the serotoninergic target. nih.gov The geometry of the amine moiety and the substitution pattern at the basic nitrogen atom were found to be critical for the quality of the interaction with the receptor. nih.gov These findings suggest that if a chiral center is introduced into a derivative of this compound, either on the core or on a substituent, it is highly probable that the biological activity will be stereospecific.

Future Directions and Research Gaps

Elucidation of Mechanisms of Action for Specific Biological Activities

While various biological activities have been reported for derivatives of the closely related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, the precise mechanisms of action often remain to be fully elucidated. For instance, although some derivatives exhibit analgesic and sedative properties, the exact molecular targets and signaling pathways responsible for these effects are not yet known. nih.govsemanticscholar.orgnih.gov Future research should prioritize in-depth pharmacological studies to unravel these mechanisms. This could involve identifying specific receptor interactions, enzyme inhibition profiles, or modulation of ion channels. A clearer understanding of the molecular basis of their activity is crucial for rational drug design and optimization.

Development of Selective Agents for Therapeutic Targets

A significant opportunity lies in the rational design of 1H-pyrrolo[2,3-c]pyridine-2,3-dione derivatives that exhibit high selectivity for specific therapeutic targets. This approach aims to maximize therapeutic efficacy while minimizing off-target effects.

Recent studies on related pyrrolopyridine scaffolds have demonstrated the feasibility of this strategy. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key player in DNA damage response. nih.gov One such compound, 25a, displayed over 700-fold selectivity for ATM over other members of the PIKK family of kinases. nih.gov Similarly, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov

Structure-activity relationship (SAR) studies are instrumental in this endeavor. By systematically modifying the core scaffold and its substituents, researchers can identify key structural features that govern target binding and selectivity. For instance, in the development of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors, SAR studies revealed that a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was effective in maintaining potent antiproliferative activity. nih.gov

Table 1: Examples of Selective Pyrrolopyridine Derivatives

Compound/Derivative SeriesTherapeutic TargetKey Findings
1H-pyrrolo[2,3-b]pyridine derivative (25a)ATM Kinase>700-fold selectivity over other PIKK family members. nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BPotent and selective inhibition. nih.gov
1H-pyrrolo[3,2-c]pyridine derivativesColchicine-binding siteRigid scaffold maintains potent antiproliferative activity. nih.gov
1H-pyrrolo[2,3-c]pyridin derivativesLysine-specific demethylase 1 (LSD1)Nanomolar enzymatic IC50 values and selectivity. nih.gov

Optimization of Synthetic Routes for Scalability and Efficiency

The advancement of this compound derivatives from laboratory-scale synthesis to potential clinical applications hinges on the development of scalable and efficient synthetic routes. While various synthetic methods for related pyrrolopyridine systems have been reported, their optimization for large-scale production remains a key challenge.

Current synthetic strategies often involve multi-step processes. For example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves a sequence of reactions including oxidation, nitration, and various coupling reactions. nih.gov Similarly, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives requires a multi-step pathway. nih.gov

Future research should focus on developing more streamlined and cost-effective synthetic methodologies. This could involve exploring one-pot reactions, utilizing novel catalysts to improve reaction yields and reduce reaction times, and adapting existing methods for continuous flow synthesis, which can offer advantages in scalability and process control. ucla.edunih.gov The development of efficient synthetic routes is a critical step in making these promising compounds accessible for further preclinical and clinical evaluation.

Exploration of Novel Derivatization Strategies

The exploration of novel derivatization strategies for the this compound scaffold is crucial for expanding its chemical space and uncovering new biological activities. By introducing a diverse range of functional groups and substituents at various positions of the bicyclic ring system, it is possible to fine-tune the compound's physicochemical properties, pharmacokinetic profile, and biological activity.

Researchers have successfully employed various derivatization techniques on related pyrrolopyridine cores. For instance, modifications to 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have included:

Elimination of a hydroxyl group from an alkyl chain. nih.gov

Introduction of a methoxy (B1213986) group. nih.gov

Replacement of a phenyl ring with a 2-pyrimidine ring. nih.gov

Substitution with different cyclic amines like morpholine (B109124), piperidine (B6355638), or pyrrolidine (B122466). nih.govmdpi.com

These modifications have led to the discovery of derivatives with potential analgesic and sedative activities. nih.gov Similarly, the synthesis of a novel series of 1H-pyrrolo[2,3-c]pyridin derivatives as potent LSD1 inhibitors involved a detailed structure-activity relationship exploration to discover derivatives with nanomolar enzymatic IC50 values. nih.gov Future work should continue to explore a wide array of synthetic transformations to generate novel analogs with improved potency, selectivity, and drug-like properties.

In vivo Efficacy and Safety Evaluations

Recent studies on related pyrrolopyridine derivatives have demonstrated promising in vivo activity. For instance, a lead compound from a series of 1H-pyrrolo[2,3-c]pyridin derivatives, compound 23e, showed a favorable oral pharmacokinetic profile and effectively suppressed tumor growth in an acute myeloid leukemia (AML) xenograft model. nih.gov In another study, a selective ATM inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold, compound 25a, demonstrated synergistic antitumor efficacy when combined with irinotecan (B1672180) in xenograft models of colorectal cancer. nih.gov

Future research must include rigorous in vivo testing of promising this compound derivatives in relevant animal models of disease. These studies should assess not only the therapeutic efficacy but also potential toxicities to establish a preliminary safety window.

Addressing Challenges such as Drug Resistance and Toxicity

A critical aspect of drug development is overcoming challenges such as the emergence of drug resistance and inherent toxicity. As with many therapeutic agents, the long-term efficacy of drugs derived from the this compound scaffold could be limited by these factors.

The development of resistance to kinase inhibitors, for example, is a well-documented phenomenon in cancer therapy. nih.govmdpi.com Therefore, it is crucial to anticipate and address potential resistance mechanisms associated with this compound-based drugs. This could involve identifying potential mutations in the target protein that could confer resistance or exploring combination therapies to target multiple pathways simultaneously.

Toxicity is another significant concern. While some pyrrolo[3,4-c]pyridine derivatives have been reported to have low toxicity, with high LD50 values in mice, this is not always the case. nih.govmdpi.com For example, one imide derivative, compound 9, showed higher toxicity than other tested compounds in the same series. nih.gov Therefore, thorough toxicological profiling of new derivatives is essential. Strategies to mitigate toxicity could include the development of more selective compounds or the use of drug delivery systems to target the drug to the site of action and reduce systemic exposure.

Application of Advanced Computational Techniques for Drug Design

Advanced computational techniques, such as molecular docking and molecular dynamics simulations, are powerful tools that can significantly accelerate the drug design and discovery process for this compound derivatives. These in silico methods provide valuable insights into the binding interactions between a ligand and its target protein, enabling the rational design of more potent and selective inhibitors.

Molecular docking simulations have already been successfully applied in the study of related pyrrolopyridine scaffolds. For example, docking studies were used to understand the binding mode of 1H-pyrrolo[3,2-c]pyridine derivatives with tubulin, revealing key hydrogen bond interactions. nih.gov Similarly, molecular modeling helped to elucidate how 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with the PDE4B enzyme. nih.gov

Future research should leverage these computational tools to:

Screen large virtual libraries of this compound derivatives to identify promising lead candidates.

Predict the binding affinity and selectivity of new analogs.

Guide the optimization of lead compounds by suggesting specific structural modifications to enhance target interactions.

By integrating computational approaches with experimental validation, the development of novel therapeutics based on the this compound scaffold can be made more efficient and cost-effective.

Discovery of New Biological Targets for this compound Derivatives

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the this compound scaffold, an aza-analogue of isatin (B1672199), has emerged as a privileged structure in drug discovery. While derivatives of this scaffold have been traditionally investigated for a range of biological activities, including antiviral and anticancer effects, recent research has focused on the identification of novel and specific biological targets. This endeavor is crucial for developing next-generation therapeutics with improved efficacy and reduced side effects. The exploration of new biological targets for this compound derivatives is expanding the therapeutic potential of this versatile scaffold.

A significant breakthrough in this area is the identification of the COP9 signalosome (CSN) subunit 5 (CSN5) as a novel target for derivatives of the related azaindole scaffold. CSN5 is a metallo-deubiquitinase that is intricately linked to the development and progression of various cancers, making it a highly attractive target for anticancer drug development. nih.gov Researchers have successfully developed 4-NH-substituted azaindole derivatives that exhibit nanomolar inhibitory activity against CSN5. nih.gov These compounds have been shown to increase the neddylation of cullin 1 in cancer cells, a key downstream effect of CSN5 inhibition. nih.gov This discovery has not only provided a new lead compound for targeting CSN5 but has also highlighted a potential combination strategy with poly(ADP-ribose) polymerase (PARP) inhibitors to enhance anticancer effects by increasing DNA damage. nih.gov

The broader family of isatin analogues, from which this compound is derived, has been shown to interact with a wide array of biological targets, suggesting a rich landscape for the discovery of new targets for its aza-derivatives. nih.gov For instance, isatin analogues have demonstrated inhibitory activity against proteases, such as the SARS coronavirus 3CL protease, which is a critical enzyme for viral replication. nih.gov This opens up avenues for exploring this compound derivatives as potential antiviral agents targeting specific viral proteases.

Furthermore, various kinases, which are key regulators of cellular processes and are often dysregulated in cancer, represent a major class of targets for isatin-related compounds. mdpi.com Derivatives of isatin have been found to inhibit cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com These findings provide a strong rationale for screening libraries of this compound derivatives against a panel of kinases to identify novel and selective kinase inhibitors.

The exploration of new biological targets is not limited to enzymes. Programmed cell death pathways, involving proteins like caspases, Bax, and Bcl-2, are also potential areas of interest. mdpi.com Given that some isatin analogues have been shown to modulate the activity of these proteins, it is plausible that derivatives of this compound could be developed as novel regulators of apoptosis for the treatment of cancer and other diseases characterized by aberrant cell survival.

The process of discovering these new targets often involves a combination of computational and experimental approaches. In silico methods, such as molecular docking and virtual screening, can predict potential interactions between this compound derivatives and a library of known protein structures. mdpi.com These predictions can then be validated through in vitro biochemical and cellular assays. mssm.edu Functional genomics techniques, such as CRISPR screens, are also powerful tools for identifying genes, and by extension their protein products, that are essential for the activity of a particular compound, thereby revealing its biological target. mssm.edu

The ongoing research into the biological targets of this compound and its derivatives is a dynamic and promising field. The identification of novel targets like CSN5 is a testament to the potential of this scaffold to yield innovative therapeutic agents. Future research will likely involve the use of advanced techniques, including chemoproteomics and artificial intelligence, to further elucidate the mechanism of action of existing derivatives and to guide the rational design of new compounds with enhanced target specificity and therapeutic efficacy.

Derivative ClassNewly Identified TargetTherapeutic AreaResearch Finding
4-NH-substituted azaindolesCOP9 signalosome (CSN) subunit 5 (CSN5)CancerExhibited nanomolar activity against the CSN5 subunit and increased cullin 1 neddylation in cancer cells. nih.gov
Isatin AnaloguesSARS coronavirus 3CL proteaseAntiviralActive against SARS coronavirus 3CL protease with IC50 values in the micromolar range. nih.gov
Isatin AnaloguesMultiple Kinases (CDK2, EGFR, VEGFR-2)CancerDemonstrated inhibitory activity against various kinases involved in cell cycle regulation and angiogenesis. mdpi.com
Isatin AnaloguesApoptosis-related proteins (Caspases, Bax, Bcl-2)CancerShown to modulate the activity of key proteins involved in programmed cell death. mdpi.com

Q & A

Basic Questions

Q. What are the key chemical properties and safety protocols for handling 1H-Pyrrolo[2,3-c]pyridine-2,3-dione in laboratory settings?

  • Answer : The compound (CAS 92635-33-1) has a molecular formula of C₇H₄N₂O₂ and a molecular weight of 148.12 g/mol. Key hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Safety protocols mandate:

  • Use of PPE (gloves, lab coat, goggles).
  • Immediate rinsing with water for skin/eye contact (15+ minutes for eyes) and medical consultation .
  • Work in a fume hood to avoid inhalation.
    • Data Table :
PropertyValue
CAS Number92635-33-1
Molecular FormulaC₇H₄N₂O₂
Molecular Weight148.12 g/mol
GHS Hazard CodesH302, H315, H319, H335

Q. What are the standard methods for synthesizing and characterizing this compound?

  • Answer : Synthesis typically involves cyclization of pyrrole precursors with nitrating agents or oxidation of substituted pyrrolidines. Characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm ring substitution patterns.
  • HPLC for purity assessment (>95% recommended for experimental reproducibility).
  • Mass spectrometry (ESI-MS) to validate molecular ion peaks .

Advanced Research Questions

Q. How can this compound serve as a scaffold in medicinal chemistry, particularly for antiviral agents?

  • Answer : The compound’s fused bicyclic structure enables functionalization at the 1-, 4-, and 7-positions. For example, BMS-626529 (temsavir), an HIV-1 attachment inhibitor, incorporates this core with triazole and benzoylpiperazine modifications to enhance target binding . Methodological focus:

  • Structure-Activity Relationship (SAR) : Systematic substitution to optimize pharmacokinetics (e.g., logP, solubility).
  • In vitro assays : Measure inhibition of viral entry using pseudotyped HIV particles.

Q. How should researchers address contradictions in reported synthetic yields or purity of derivatives?

  • Answer : Discrepancies often arise from residual solvents, by-products, or inconsistent reaction conditions. Mitigation strategies include:

  • Replicated analysis : Repeat synthesis under controlled conditions (e.g., inert atmosphere, standardized catalysts).
  • Advanced chromatography : Use UPLC-MS to detect low-abundance impurities.
  • Cross-lab validation : Share samples with independent labs for comparative characterization .
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Q. What computational approaches are suitable for modeling the reactivity of this compound in heterocyclic reactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict electrophilic/nucleophilic sites (e.g., C-4 as a nucleophilic hotspot).
  • Molecular docking : Screen derivatives against target proteins (e.g., HIV gp120) to prioritize synthesis .
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Q. How can researchers leverage collaborative platforms to advance studies on this compound?

  • Answer : Use academic networks like ResearchGate to:

  • Share synthetic protocols or spectral data.
  • Identify collaborators with expertise in heterocyclic chemistry or virology .

Methodological Notes

  • Data Validation : Apply replicated analysis (primary + secondary assays) to confirm bioactivity trends .
  • Safety Compliance : Adhere to OSHA HCS standards for hazard communication and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.